Guanidine Hydroiodide

Übersicht

Beschreibung

Guanidine Hydroiodide is a white crystalline solid that is stable in air. It is soluble in water, methanol, and ethanol, but insoluble in ether and acetone. This compound exhibits strong reducing and basic properties .

Vorbereitungsmethoden

Guanidine Hydroiodide can be synthesized through the reaction of guanidine with hydroiodic acid. The reaction typically involves the following steps:

- Dissolving guanidine in water.

- Adding hydroiodic acid to the solution.

- Allowing the mixture to react, forming this compound as a precipitate.

- Filtering and drying the precipitate to obtain the final product .

Industrial production methods often involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Guanidine Hydroiodide undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form guanidine nitrate.

Reduction: It can be reduced to form guanidine.

Substitution: This compound can undergo substitution reactions with various reagents to form different guanidine derivatives

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen gas, and various organic compounds for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Molecular Biology Applications

Protein Denaturation and Renaturation

Guanidine hydroiodide is primarily recognized for its role as a potent denaturant in protein studies. At lower concentrations, it promotes the refolding of denatured proteins, facilitating enzymatic activity restoration. This property is crucial for protein renaturation studies, where the goal is to recover functional proteins from denatured states .

RNA Extraction

In RNA extraction protocols, this compound acts as a robust denaturant, disrupting cellular structures and inactivating RNA enzymes. This ensures the integrity of the extracted RNA, making it a critical component in molecular biology research focused on nucleic acid isolation .

Case Study: Protein Carbonylation

this compound is utilized in detecting protein carbonyls through the 2,4-dinitrophenylhydrazine (DNPH) method. This application aids in studying oxidative stress markers in biological samples .

Materials Science Applications

Hybrid Perovskite Solar Cells

Recent research has explored the use of this compound in fabricating hybrid perovskite solar cells. The compound reacts with tin iodide to produce materials with enhanced visible light absorption and thermal stability compared to traditional compounds like methylammonium iodide. This advancement indicates that this compound can facilitate the development of more efficient solar energy conversion technologies .

| Material | Visible Light Absorption | Thermal Stability |

|---|---|---|

| This compound + Tin Iodide | Enhanced | Superior to Methylammonium Iodide |

Biochemical Applications

Amyloid Fibril Formation

this compound has been shown to induce amyloid fibril formation from proteins such as hen egg-white lysozyme under specific conditions. Studies indicate that moderate concentrations of this compound can lead to rapid fibril formation, which is significant for understanding diseases associated with protein aggregation .

Case Study: Chlorophyll Protein Interaction

Research has demonstrated that this compound interacts with chlorophyll proteins, leading to conformational changes detectable through terahertz spectroscopy. This application highlights its utility in studying protein dynamics and conformational states under varying chemical environments .

Antimicrobial Properties

Guanidine derivatives have been investigated for their antimicrobial properties against antibiotic-resistant bacteria. Studies indicate that guanidine-based compounds exhibit significant biocidal activity, which could be leveraged in developing new disinfectants and antimicrobial agents .

| Compound | Activity Against Antibiotic-Resistant Bacteria |

|---|---|

| Polyhexamethylene Guanidine Hydrochloride | High |

| This compound | Moderate |

Wirkmechanismus

The mechanism by which Guanidine Hydroiodide exerts its effects involves its strong basicity and ability to form hydrogen bonds. In biological systems, it can interact with proteins and nucleic acids, disrupting their structure and function. This disruption is primarily due to the compound’s ability to interfere with hydrogen bonding and ionic interactions .

Vergleich Mit ähnlichen Verbindungen

Guanidine Hydroiodide can be compared with other guanidine derivatives such as:

Guanidine Hydrochloride: Similar in structure but with different solubility and reactivity properties.

Guanidine Nitrate: An oxidized form of guanidine with different applications in explosives and propellants.

Thiourea: A sulfur-containing analog of guanidine with different chemical properties and applications

This compound is unique due to its specific solubility profile and strong reducing properties, making it particularly useful in certain chemical and biological applications.

Biologische Aktivität

Guanidine hydroiodide (GHI) is a compound that has garnered interest due to its diverse biological activities and therapeutic potential. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is a salt formed from guanidine and hydroiodic acid. It is primarily known for its role in various biochemical applications, including its use as a denaturing agent in protein studies and its potential therapeutic effects in neuromuscular disorders. The compound's structure allows it to interact with biological macromolecules, influencing their activity and stability.

Pharmacological Properties

Guanidine compounds, including hydroiodide, exhibit a range of pharmacological properties:

- Neuromuscular Effects : GHI has been studied for its ability to enhance neuromuscular transmission. It is particularly relevant in the treatment of Lambert-Eaton Myasthenic Syndrome (LEMS), where it can improve muscle strength by increasing the release of acetylcholine at neuromuscular junctions .

- Antimicrobial Activity : Guanidine derivatives have shown potential as antimicrobial agents. Research indicates that they can disrupt bacterial membranes, leading to cell lysis and death .

- Antiviral Properties : Some studies suggest that guanidine compounds may interfere with viral replication processes, although specific data on GHI's antiviral activity is limited .

The biological activity of this compound can be attributed to several mechanisms:

- Protein Denaturation : GHI acts as a denaturant, influencing protein folding and stability. For example, it has been shown to induce amyloid fibril formation in proteins like lysozyme by partially unfolding them .

- Membrane Interaction : GHI interacts with phospholipid membranes, altering their integrity and function. This interaction is crucial for its antimicrobial effects, as it can lead to increased permeability and cell death .

- Enzyme Modulation : Guanidine compounds can also modulate enzyme activities, impacting various metabolic pathways within cells .

Case Studies

Several case studies highlight the therapeutic applications of this compound:

- Treatment of LEMS : In clinical settings, patients with LEMS have been treated with guanidine hydrochloride (a related compound), showing significant improvements in muscle strength. Dosages ranged from 12 mg/kg-day to 58.3 mg/kg-day, with varying degrees of side effects noted .

- Antimicrobial Efficacy : A study demonstrated that guanidine hydrochloride polymers exhibited increased biocidal activity against Escherichia coli, with the effectiveness linked to the polymer's interaction with bacterial membranes .

- Protein Misfolding Disorders : Research indicates that guanidine compounds may play a role in treating conditions associated with protein misfolding by promoting proper folding or preventing aggregation .

Research Findings

Recent studies have expanded our understanding of this compound's biological activities:

- A review highlighted the potential of guanidine derivatives in drug development for various conditions, including anti-inflammatory and antidiabetic applications .

- Investigations into the photocatalytic properties of guanidine compounds suggest they may have applications beyond biology, such as in solar energy conversion technologies .

Data Tables

| Property | This compound | Guanidine Hydrochloride |

|---|---|---|

| Molecular Formula | CHNI | CHNCl |

| Biological Activity | Neuromuscular enhancement | Antimicrobial |

| Mechanism of Action | Protein denaturation | Membrane disruption |

| Therapeutic Use | LEMS treatment | Antimicrobial therapies |

Eigenschaften

IUPAC Name |

guanidine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.HI/c2-1(3)4;/h(H5,2,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDRLGYROXTISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

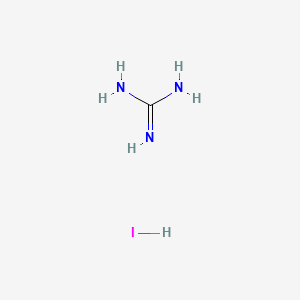

C(=N)(N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19227-70-4 | |

| Record name | Guanidine, monohydriodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19227-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key applications of Guanidine Hydroiodide in material science?

A1: this compound (GAI) has shown promise in the development of organic-inorganic hybrid perovskite materials for solar cell applications. [, , ] Research indicates that GAI can be used as a precursor in the fabrication of thin films for these solar cells. [, , ] Specifically, GAI reacts with tin iodide (SnI2) to form the perovskite structure C(NH2)3SnI3. []

Q2: How does the addition of this compound impact perovskite solar cell performance?

A2: Studies have explored the impact of adding this compound (GAI) and related compounds during different stages of perovskite solar cell fabrication. [] These studies suggest that GAI, when added to specific precursor solutions, can influence the crystallinity and orientation of the perovskite structure, ultimately impacting solar cell efficiency and stability. [] The exact mechanism of this impact varies depending on the stage at which GAI is introduced during the synthesis process. []

Q3: Are there insights into the reaction dynamics of this compound with Tin Iodide in thin film formation?

A3: Yes, in situ infrared multiple-angle incidence-resolved spectroscopy (IR-MAIRS) analysis has been used to study the formation of C(NH2)3SnI3 (GASnI3) thin films from GAI and SnI2 bilayers. [] This research suggests a diffusion-controlled reaction mechanism, where the formation rate of GASnI3 is influenced by the reaction temperature. []

Q4: How does this compound compare to other additives in terms of its impact on perovskite solar cell properties?

A4: Studies have compared the effects of GAI with additives like guanidine thiocyanate (GASCN) and methylamine thiocyanate (MASCN) on perovskite solar cells. [] While all three additives improved cell efficiency and stability, their mechanisms of action differed. [] This suggests that the choice of additive and its integration method can be tailored to target specific improvements in perovskite solar cell performance.

Q5: Beyond solar cells, are there other applications of this compound?

A5: this compound has been investigated for its potential use as a radiopaque substance in medical imaging. [] The presence of iodine in GAI contributes to its ability to absorb X-rays, making it a potential candidate for enhancing the visibility of specific tissues or structures during X-ray examination. []

Q6: Can this compound be synthesized easily?

A6: Yes, one-step synthesis methods for cyclic Guanidine Hydroiodides have been reported. [] These methods involve reacting isothiouronium iodides with various amines in tetrahydrofuran, resulting in the formation of cyclic Guanidine Hydroiodides. [] Subsequent neutralization yields the desired substituted cyclic guanidines. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.